8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin typically involves the introduction of the ethoxy group and the tetrazole ring onto the coumarin backbone. One common method includes the reaction of 8-hydroxycoumarin with ethyl iodide in the presence of a base to form 8-ethoxycoumarin. This intermediate is then reacted with sodium azide and ammonium chloride to introduce the tetrazole ring, yielding the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiallergic agent.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with a methoxy group instead of an ethoxy group.
8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin: Contains an isopropoxy group instead of an ethoxy group.
Uniqueness
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin is unique due to its specific combination of the ethoxy group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
76239-26-4 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
8-ethoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H10N4O3/c1-2-18-9-5-3-4-7-6-8(11-13-15-16-14-11)12(17)19-10(7)9/h3-6H,2H2,1H3,(H,13,14,15,16) |
InChI Key |
DZEXGGCYFBFCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.